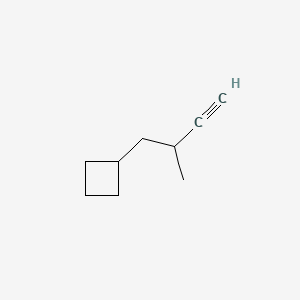
(2-Methylbut-3-yn-1-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylbut-3-yn-1-yl)cyclobutane is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain associated with their small size. The presence of the (2-Methylbut-3-yn-1-yl) group adds further complexity to the molecule, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-1-yl)cyclobutane can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diene, under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts, such as transition metal complexes, may also be employed to enhance the efficiency of the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylbut-3-yn-1-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, such as chlorine or bromine, and nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst, such as iron(III) chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated cyclobutanes, substituted cyclobutanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers can investigate its interactions with biological targets, such as enzymes or receptors.
Medicine: The compound may be explored for its potential therapeutic applications. Its unique structure may allow for the development of novel drugs with specific mechanisms of action.
Industry: The compound can be used in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and materials. Its unique properties may enhance the performance of these products.
Wirkmechanismus
The mechanism of action of (2-Methylbut-3-yn-1-yl)cyclobutane depends on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The compound’s unique structure may allow it to bind to specific sites on these targets, influencing their function and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane: A simple four-membered ring structure without any substituents.
Methylcyclobutane: A cyclobutane ring with a methyl group attached.
But-3-yn-1-ylcyclobutane: A cyclobutane ring with a but-3-yn-1-yl group attached.
Uniqueness
(2-Methylbut-3-yn-1-yl)cyclobutane is unique due to the presence of both the cyclobutane ring and the (2-Methylbut-3-yn-1-yl) group. This combination of structural features imparts distinct chemical properties to the compound, making it an interesting subject for research and industrial applications. The presence of the alkyne group in the (2-Methylbut-3-yn-1-yl) moiety adds further reactivity, allowing for a wide range of chemical transformations.
Eigenschaften
Molekularformel |
C9H14 |
|---|---|
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
2-methylbut-3-ynylcyclobutane |
InChI |
InChI=1S/C9H14/c1-3-8(2)7-9-5-4-6-9/h1,8-9H,4-7H2,2H3 |
InChI-Schlüssel |
GHALBDKPXWKHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


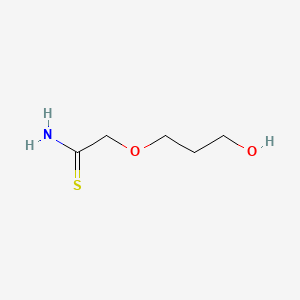

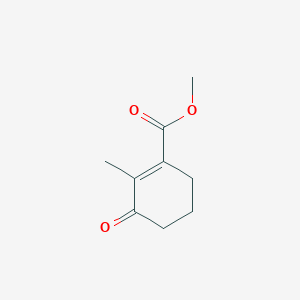
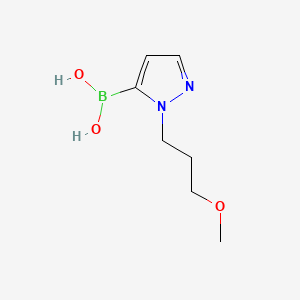
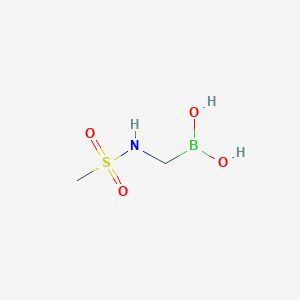
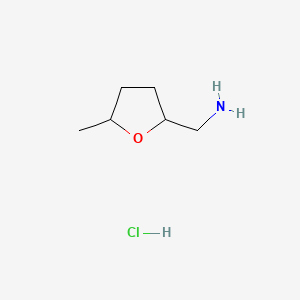
![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
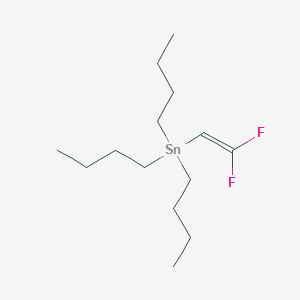
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
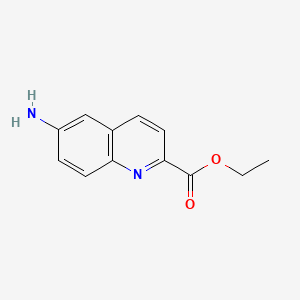
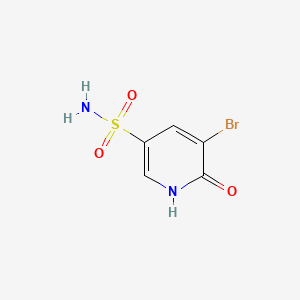
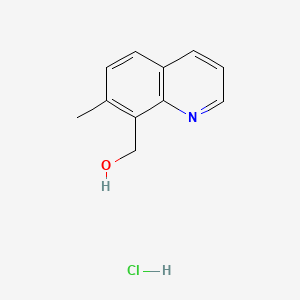
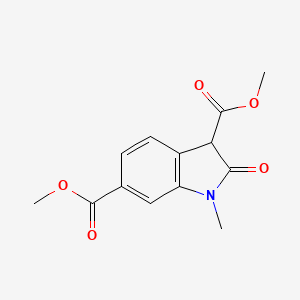
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13460815.png)
